

# Irsenontrine Maleate: A Selective PDE9 Inhibitor for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Irsenontrine Maleate |           |
| Cat. No.:            | B12417510            | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

Irsenontrine Maleate (also known as E2027) is an orally active and highly selective phosphodiesterase 9 (PDE9) inhibitor that has been under development by Eisai for the treatment of neurological disorders, with a primary focus on dementia with Lewy bodies (DLB). By inhibiting PDE9, the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), Irsenontrine elevates intracellular cGMP levels. This increase in cGMP is believed to enhance synaptic plasticity and improve cognitive function through the activation of protein kinase G (PKG) and subsequent phosphorylation of key synaptic proteins, such as the AMPA receptor subunit GluA1. This technical guide provides a comprehensive overview of Irsenontrine Maleate, including its mechanism of action, selectivity, pharmacokinetic profile, and findings from preclinical and clinical studies. Detailed experimental protocols and visual diagrams of key pathways and workflows are also presented to support further research and development in this area.

## Introduction

Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase that is highly expressed in the brain, particularly in regions crucial for learning and memory, such as the hippocampus and cortex. Its high affinity for cGMP suggests a critical role in regulating cGMP-mediated signaling pathways in neurons. The inhibition of PDE9 presents a promising therapeutic strategy for neurological conditions characterized by cognitive impairment, such as Alzheimer's disease



and dementia with Lewy bodies, where the NO/cGMP/PKG signaling pathway has been found to be downregulated.

**Irsenontrine Maleate** has emerged as a potent and selective PDE9 inhibitor.[1] Preclinical studies have demonstrated its ability to elevate cGMP levels in the brain and improve cognitive performance in animal models.[1] Clinical trials have further investigated its safety, tolerability, and efficacy in patients with DLB.[2]

### **Mechanism of Action**

Irsenontrine Maleate exerts its therapeutic effects by selectively inhibiting the PDE9 enzyme. This inhibition leads to an accumulation of intracellular cGMP, which in turn activates cGMP-dependent protein kinase (PKG). Activated PKG then phosphorylates downstream targets, including the AMPA receptor subunit GluA1 at the Serine 845 residue.[3][4][5] This phosphorylation event is crucial for enhancing synaptic plasticity and is associated with the potentiation of AMPA receptor function, which is a key mechanism underlying learning and memory.[6][7]

## **Signaling Pathway**







Click to download full resolution via product page

Irsenontrine's mechanism of action.



### **Data Presentation**

## **Table 1: In Vitro Selectivity of Irsenontrine**

Irsenontrine has demonstrated high selectivity for the PDE9 enzyme. In one study, it showed more than 1800-fold selectivity for PDE9 over other PDE families.[6] A comprehensive table of IC50 values against all PDE isoforms would be beneficial for a complete selectivity profile.

| PDE Isoform | IC50 (nM)          | Selectivity vs. PDE9 |
|-------------|--------------------|----------------------|
| PDE9A       | Data Not Available | -                    |
| PDE1C       | >10,000            | >1800-fold           |
| PDE2A       | >10,000            | >1800-fold           |
| PDE3A       | >10,000            | >1800-fold           |
| PDE4D       | >10,000            | >1800-fold           |
| PDE5A       | >10,000            | >1800-fold           |
| PDE6        | >10,000            | >1800-fold           |
| PDE7B       | >10,000            | >1800-fold           |
| PDE8A       | >10,000            | >1800-fold           |
| PDE10A      | >10,000            | >1800-fold           |
| PDE11A      | >10,000            | >1800-fold           |

Note: Specific IC50 values for Irsenontrine against a full panel of PDE isoforms are not publicly available. The table reflects the reported >1800-fold selectivity.

## Table 2: Preclinical Pharmacokinetics of Irsenontrine in Rats

Oral administration of Irsenontrine to rats has been shown to elevate cGMP levels in both the hippocampus and cerebrospinal fluid (CSF).[1] Detailed pharmacokinetic parameters from these preclinical studies are summarized below.



| Parameter         | Value                                                 |  |
|-------------------|-------------------------------------------------------|--|
| Dose              | 10 mg/kg (oral)                                       |  |
| Cmax              | Data Not Available                                    |  |
| Tmax              | Data Not Available                                    |  |
| Half-life (t½)    | Data Not Available                                    |  |
| Bioavailability   | Data Not Available                                    |  |
| Brain Penetration | Demonstrated by increased cGMP in hippocampus and CSF |  |

Note: Specific quantitative preclinical pharmacokinetic parameters are not publicly available.

## **Table 3: Human Pharmacokinetics of Irsenontrine**

Phase 1 studies in healthy subjects have characterized the pharmacokinetic profile of Irsenontrine.

| Parameter                  | Value                                                                    |
|----------------------------|--------------------------------------------------------------------------|
| Doses Studied              | 5 to 1200 mg (single and multiple ascending doses)                       |
| Elimination Half-life (t½) | ~30 hours                                                                |
| Accumulation               | ~3-fold with once-daily dosing                                           |
| Target Engagement          | Doses of ≥50 mg QD maintained a ≥200% increase in CSF cGMP from baseline |

## Table 4: Preclinical Efficacy in Novel Object Recognition (NOR) Test

Irsenontrine has been shown to improve learning and memory in rat models of cognitive impairment.[8]



| Model               | Treatment                                         | Discrimination<br>Index                    | p-value |
|---------------------|---------------------------------------------------|--------------------------------------------|---------|
| Natural Forgetting  | Vehicle                                           | Data Not Available                         | -       |
| Natural Forgetting  | Irsenontrine + Donepezil (sub- efficacious doses) | Significantly improved vs. Donepezil alone | <0.05   |
| Scopolamine-induced | Vehicle                                           | Data Not Available                         | -       |
| Scopolamine-induced | Irsenontrine + Donepezil (sub- efficacious doses) | Significantly improved vs. Donepezil alone | <0.05   |

Note: Specific discrimination index values from these studies are not publicly available.

## Table 5: Clinical Trial Results in Dementia with Lewy Bodies

A Phase 2/3 clinical trial (NCT03467152) evaluated the efficacy and safety of Irsenontrine in participants with DLB.[2]

| Parameter            | Result                                                                                |
|----------------------|---------------------------------------------------------------------------------------|
| Primary Endpoint 1   | Change from baseline in Montreal Cognitive Assessment (MoCA) score                    |
| Primary Endpoint 2   | Clinician's Interview Based Impression of<br>Change Plus (CIBIC-Plus) Caregiver Input |
| Biomarker            | CSF cGMP levels                                                                       |
| Exploratory Analysis | In a subgroup with "pure" DLB (without Alzheimer's co-pathology)                      |

## **Experimental Protocols PDE9 Enzyme Inhibition Assay (Radioactive Method)**



This protocol is a general method for determining PDE activity using a radioactive substrate.

#### Materials:

- Recombinant human PDE9 enzyme
- [3H]cGMP
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- Irsenontrine Maleate or other test compounds
- Snake venom nucleotidase
- Anion-exchange resin (e.g., Dowex)
- Scintillation fluid and counter

#### Procedure:

- Prepare a reaction mixture containing assay buffer, [3H]cGMP, and the test compound (Irsenontrine Maleate) at various concentrations.
- Initiate the reaction by adding the PDE9 enzyme to the mixture.
- Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
- Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).
- Add snake venom nucleotidase to convert the [3H]5'-GMP product to [3H]guanosine.
- Separate the unreacted [<sup>3</sup>H]cGMP from the [<sup>3</sup>H]guanosine product using an anion-exchange resin column. The charged [<sup>3</sup>H]cGMP binds to the resin, while the uncharged [<sup>3</sup>H]guanosine passes through.
- Collect the eluate containing [<sup>3</sup>H]guanosine and quantify the radioactivity using a scintillation counter.



 Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

## Measurement of cGMP in Cerebrospinal Fluid (LC-MS/MS Method)

This protocol outlines a general procedure for the quantification of cGMP in CSF.

### Materials:

- CSF samples
- Stable isotope-labeled cGMP internal standard (e.g., <sup>15</sup>N<sub>5</sub>-cGMP)
- Acetonitrile or other protein precipitation agent
- LC-MS/MS system with a suitable column (e.g., C18)

#### Procedure:

- Thaw CSF samples on ice.
- Add a known amount of the internal standard to each CSF sample.
- Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and vortexing.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- Inject the sample onto the LC-MS/MS system.
- Separate cGMP and the internal standard using a suitable chromatographic gradient.



- Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.
- Construct a calibration curve using standards of known cGMP concentrations and determine the cGMP concentration in the CSF samples.

## **Novel Object Recognition (NOR) Test in Rats**

The NOR test is used to assess recognition memory in rodents.

### Apparatus:

- An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.
- Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but differ in shape and texture.

#### Procedure:

- Habituation: For 2-3 days prior to testing, handle the rats daily and allow them to explore the empty open-field arena for 5-10 minutes each day to reduce anxiety and novelty-seeking behavior towards the environment.
- Familiarization Phase (Trial 1): Place two identical "familiar" objects in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object (sniffing or touching with the nose) is recorded.
- Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
- Test Phase (Trial 2): Replace one of the familiar objects with a "novel" object. Place the rat back in the center of the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).
- Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates that the rat remembers the familiar object and spends more time exploring the novel one.



# Visualizations Workflow for Screening Selective PDE9 Inhibitors

Screening Workflow for Selective PDE9 Inhibitors





Click to download full resolution via product page

A general workflow for identifying selective PDE9 inhibitors.

## **Irsenontrine Maleate Drug Development Timeline**

Irsenontrine (E2027) Development Timeline Discovery and Preclinical Research Phase 2 Clinical Trials (Efficacy and safety in DLB patients) Phase 2/3 Clinical Trial (Pivotal study in DLB) Data Analysis and Further Research

Click to download full resolution via product page

Key stages in the development of Irsenontrine Maleate.

### Conclusion

**Irsenontrine Maleate** is a well-characterized, selective PDE9 inhibitor that has shown promise in preclinical models of cognitive impairment. Its mechanism of action, centered on the



elevation of cGMP and enhancement of synaptic plasticity, provides a strong rationale for its development in neurological disorders. While a Phase 2/3 clinical trial in dementia with Lewy bodies did not meet its primary endpoints, the robust and sustained increase in CSF cGMP levels confirms target engagement in humans.[2] The exploratory analysis suggesting potential benefits in a "pure" DLB population warrants further investigation.[2] The information presented in this technical guide, including the detailed protocols and visualizations, serves as a valuable resource for researchers and drug development professionals working on PDE9 inhibitors and novel therapeutics for neurodegenerative diseases. Further studies are needed to fully elucidate the therapeutic potential of **Irsenontrine Maleate** and to identify the patient populations most likely to benefit from this mechanism of action.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Clinical Trial of E2027 in DLB Fails Lewy Body Dementia Association [lbda.org]
- 3. Phosphorylation of the AMPA receptor subunit GluA1 regulates clathrin-mediated receptor internalization PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-AMPA Receptor 1 (GluA1) (Ser845) (D10G5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. Basal levels of AMPA receptor GluA1 subunit phosphorylation at threonine 840 and serine 845 in hippocampal neurons PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of the AMPA receptor subunit GluA1 regulates clathrin-mediated receptor internalization PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. E2027 (irsenontrine), a phosphodiesterase 9 inhibitor, enhances cholinergic function when combined with donepezil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Irsenontrine Maleate: A Selective PDE9 Inhibitor for Neurological Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417510#irsenontrine-maleate-as-a-selective-pde9-inhibitor]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com